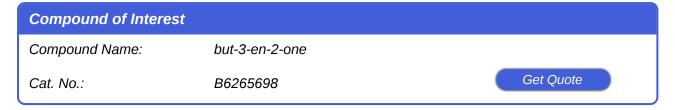


Spectroscopic Analysis of But-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-en-2-one, also known as methyl vinyl ketone (MVK), is a reactive enone and a valuable intermediate in various organic syntheses. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth analysis of **but-3-en-2-one** using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols, tabulated spectral data for easy reference, and visual diagrams to elucidate key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of **but-3-en-2-one** reveals three distinct sets of signals corresponding to the three different chemical environments of the protons.

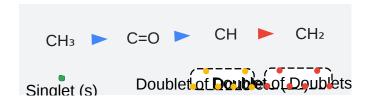
Table 1: ¹H NMR Spectroscopic Data for **But-3-en-2-one**[1]



Protons (Structure)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
Hc (trans to C=O)	6.27	Doublet of Doublets (dd)	Jac = 18.7 Hz, Jbc = 1.27 Hz
Hb (cis to C=O)	6.30	Doublet of Doublets (dd)	Jab = 10.7 Hz, Jbc = 1.27 Hz
На	5.90	Doublet of Doublets (dd)	Jac = 18.7 Hz, Jab = 10.7 Hz
CH₃	2.25	Singlet (s)	-

Note: The assignments of Hc and Hb can be complex and may vary based on the specific conformation (s-cis vs. s-trans).

The vinyl protons (Ha, Hb, and Hc) exhibit a complex splitting pattern due to both geminal and vicinal coupling. The large coupling constant (Jac \approx 18.7 Hz) is characteristic of a trans relationship between the two protons on the double bond, while the smaller coupling constant (Jab \approx 10.7 Hz) indicates a cis relationship. The geminal coupling between Hb and Hc is very small (Jbc \approx 1.27 Hz). The methyl protons appear as a sharp singlet as there are no adjacent protons to couple with.



Click to download full resolution via product page

Caption: ¹H NMR Splitting Pattern of But-3-en-2-one.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **but-3-en-2-one** displays four distinct signals, corresponding to the four carbon atoms in unique chemical environments.

Table 2: 13C NMR Spectroscopic Data for But-3-en-2-one[2][3]



Carbon (Structure)	Chemical Shift (δ, ppm)
C=O (Ketone)	~198
=CH (Vinyl)	~137
=CH ₂ (Vinyl)	~129
CH₃ (Methyl)	~26

The carbonyl carbon of the ketone group is significantly deshielded and appears at a characteristic downfield shift of around 198 ppm. The two vinyl carbons are also deshielded, appearing at approximately 137 ppm and 129 ppm. The methyl carbon is the most shielded, resonating at about 26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **but-3-en-2-one** is characterized by the presence of two conformers, s-trans and s-cis, which results in a larger number of observed bands.[4]

Table 3: Key IR Absorption Bands for **But-3-en-2-one**[4][5]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3090 - 3020	C-H stretch	=C-H (Vinyl)
~2930	C-H stretch	-CH₃ (Methyl)
~1700 - 1680	C=O stretch	Ketone (conjugated)
~1620	C=C stretch	Alkene
~1410	C-H bend	-CH₃ (Methyl)
~960	C-H bend (out-of-plane)	trans C-H wag

The most prominent absorption is the strong C=O stretching band of the conjugated ketone, which appears in the region of 1700-1680 cm⁻¹. The C=C stretching vibration is observed



around 1620 cm⁻¹. The C-H stretching vibrations of the vinyl group are seen above 3000 cm⁻¹, while the methyl C-H stretching occurs just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for volatile compounds like **but-3-en-2-one**.

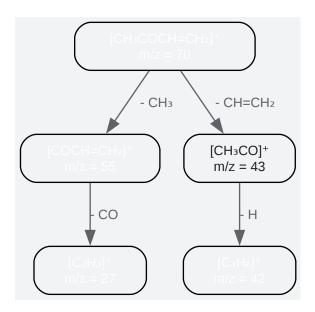
The mass spectrum of **but-3-en-2-one** shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 70, corresponding to its molecular weight. The fragmentation pattern is characteristic of a ketone.

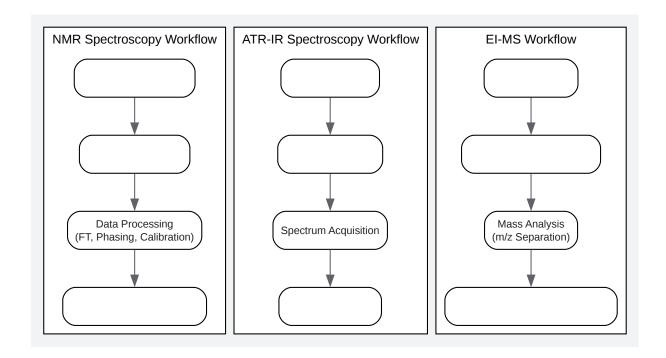
Table 4: Major Fragments in the Mass Spectrum of But-3-en-2-one[6][7]

m/z	Proposed Fragment	
70	[CH₃COCH=CH₂]+ (Molecular Ion)	
55	[M - CH ₃] ⁺	
43	[CH₃CO]+ (Base Peak)	
42	[C ₃ H ₆] ⁺ or [CH ₂ =C=O] ⁺	
27	[C ₂ H ₃] ⁺	

The base peak at m/z 43 corresponds to the stable acylium ion ([CH₃CO]+), formed by the cleavage of the bond between the carbonyl carbon and the vinyl group. Another significant fragment at m/z 55 results from the loss of a methyl radical.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Methyl vinyl ketone(78-94-4) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl vinyl ketone [webbook.nist.gov]
- 7. Methyl vinyl ketone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of But-3-en-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6265698#spectroscopic-analysis-of-but-3-en-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com